molecular formula C16H26N2O B14441100 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline CAS No. 73855-76-2

2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline

Cat. No.: B14441100
CAS No.: 73855-76-2
M. Wt: 262.39 g/mol
InChI Key: OGOKAEYVYPCQOA-UHFFFAOYSA-N
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Description

2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline is a complex organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a dihydro-methanoisoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline typically involves the reaction of 3-morpholinopropylamine with a suitable isoindoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

73855-76-2

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

4-[3-(4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propyl]morpholine

InChI

InChI=1S/C16H26N2O/c1(4-17-6-8-19-9-7-17)5-18-11-15-13-2-3-14(10-13)16(15)12-18/h2-3,13-16H,1,4-12H2

InChI Key

OGOKAEYVYPCQOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CC3C4CC(C3C2)C=C4

Origin of Product

United States

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